molecular formula C7H9NO5S B2611760 Ethyl 5-sulfamoylfuran-2-carboxylate CAS No. 87299-64-7

Ethyl 5-sulfamoylfuran-2-carboxylate

Cat. No.: B2611760
CAS No.: 87299-64-7
M. Wt: 219.21
InChI Key: QMZFVLHEHUPKBC-UHFFFAOYSA-N
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Description

Ethyl 5-sulfamoylfuran-2-carboxylate is a furan-based heterocyclic compound featuring a sulfamoyl (-SO₂NH₂) substituent at the 5-position and an ethyl ester (-CO₂Et) at the 2-position. Its molecular formula is C₇H₉NO₅S, with a molecular weight of 219.22 g/mol. The compound is synthesized via chlorosulfonation of ethyl 5-(chlorosulfonyl)furan-2-carboxylate followed by amination, yielding a 78% conversion efficiency . Key spectroscopic data includes distinct ¹H NMR signals at δ 8.05 (s, 2H, -SO₂NH₂), 7.38 (d, J = 3.7 Hz, 1H, furan-H), and 7.09 (d, J = 3.7 Hz, 1H, furan-H) .

This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing sulfonamide derivatives such as 5-(chloromethyl)furan-2-sulfonamide, which are explored for NLRP3 inflammasome inhibition—a therapeutic target in inflammatory and autoimmune disorders .

Properties

IUPAC Name

ethyl 5-sulfamoylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO5S/c1-2-12-7(9)5-3-4-6(13-5)14(8,10)11/h3-4H,2H2,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZFVLHEHUPKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-sulfamoylfuran-2-carboxylate typically involves the reaction of 5-sulfamoylfuran-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-sulfamoylfuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl 5-sulfamoylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfamoyl-Substituted Furan Carboxylates

Methyl 5-sulfamoylfuran-2-carboxylate (C₆H₇NO₅S, MW: 205.19 g/mol) is a structural analog where the ethyl ester is replaced with a methyl group. It is designated for industrial use, though detailed pharmacological data remain scarce .

Property This compound Mthis compound
Molecular Weight 219.22 g/mol 205.19 g/mol
Key ¹H NMR Signals δ 8.05 (s, -SO₂NH₂) Not reported
Applications NLRP3 inhibitor precursor Industrial use
Commercial Status Discontinued Active (limited data)

Halogenated Furan/Benzofuran Carboxylates

Ethyl 5-bromo-1-benzofuran-2-carboxylate (C₁₁H₉BrO₃, MW: 283.12 g/mol) replaces the sulfamoyl group with a bromine atom and incorporates a fused benzene ring. This structural modification enhances planarity (dihedral angle: 4.8° between ester and benzofuran core) and alters electronic properties, making it suitable for cross-coupling reactions . Pharmacological evaluations of related brominated benzofurans highlight antitumor and antimicrobial activities, though the title compound’s specific bioactivity is under investigation .

Property This compound Ethyl 5-bromo-1-benzofuran-2-carboxylate
Core Structure Furan Benzofuran
Substituent -SO₂NH₂ -Br
Key Applications Sulfonamide synthesis Pharmacological studies

Heterocyclic Esters with Varied Cores

Ethyl 2-aminothiazole-5-carboxylate (C₆H₈N₂O₂S, MW: 172.20 g/mol) replaces the furan ring with a thiazole core and introduces an amino group. This compound is widely used in agrochemical and pharmaceutical research due to its versatility in forming hydrogen bonds and coordinating metal ions . Unlike sulfamoyl-substituted analogs, its applications focus on kinase inhibition and antimicrobial agent development.

Property This compound Ethyl 2-aminothiazole-5-carboxylate
Heterocycle Furan Thiazole
Functional Groups -SO₂NH₂, -CO₂Et -NH₂, -CO₂Et
Key Applications Inflammasome inhibition Kinase inhibition

Other Ethyl Carboxylate Derivatives

Compounds like (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate and (±)-trans-ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate () feature polycyclic frameworks with fused nitrogen heterocycles. These structures exhibit enhanced conformational rigidity, making them valuable in central nervous system (CNS) drug discovery. However, their synthetic complexity and lack of sulfamoyl groups limit direct comparability to this compound .

Key Findings and Implications

  • Reactivity : The sulfamoyl group in this compound facilitates nucleophilic substitution, enabling derivatization into bioactive sulfonamides .
  • Structural Effects : Halogenation (e.g., bromine) or heterocycle substitution (e.g., thiazole) shifts applications from inflammasome modulation to cross-coupling or antimicrobial activity .
  • Commercial Viability : Despite discontinuation, this compound remains synthetically accessible for targeted research .

Biological Activity

Ethyl 5-sulfamoylfuran-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound (C₇H₉N₁O₅S) features a furan ring substituted with a sulfamoyl group and an ethyl ester. Its structure is crucial for its biological activity, particularly in interactions with metallo-β-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics.

The primary mechanism of action for this compound involves the inhibition of MBLs. Studies have shown that compounds with sulfamoyl groups can effectively bind to the active sites of these enzymes, disrupting their function. For instance, it has been demonstrated that sulfamoyl heteroarylcarboxylic acids (SHCs), including derivatives like this compound, can significantly reduce the minimum inhibitory concentration (MIC) values of antibiotics against resistant strains of E. coli and Klebsiella pneumoniae .

Inhibition of Metallo-β-Lactamases

A study reported that this compound showed potent inhibition against various subclasses of MBLs. The compound's effectiveness was evaluated through in vitro assays, revealing its ability to lower MIC values significantly:

Bacterial Strain Initial MIC (μg/ml) MIC after Treatment with Compound (μg/ml) Fold Reduction
E. coli DH5α/pBC-IMP-110.06316
Klebsiella pneumoniae64164

This data indicates that the compound can restore the efficacy of β-lactams against resistant strains, showcasing its potential as a therapeutic agent .

Cytotoxicity Profile

In assessing the safety profile, this compound exhibited low cytotoxicity with an IC50 value greater than 128 μM against human cell lines, suggesting a favorable therapeutic window .

Case Studies and Research Findings

  • Combination Therapy : In preclinical studies, this compound was tested in combination with meropenem against MBL-producing strains. The results showed enhanced efficacy, indicating that this compound may be beneficial in combination therapies for treating infections caused by resistant bacteria .
  • Structural Analysis : X-ray crystallography has provided insights into the binding interactions between this compound and MBLs. The sulfamoyl group was found to coordinate effectively with zinc ions in the enzyme's active site, which is critical for its inhibitory action .

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